molecular formula C10H10N2O2 B11753243 1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B11753243
M. Wt: 190.20 g/mol
InChI Key: JOTQMBNZTLTIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a methoxy group at the 5-position and an ethanone group at the 3-position.

Preparation Methods

The synthesis of 1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Formation of the Pyridine Ring: The pyridine ring is then formed through cyclization reactions involving appropriate precursors.

    Introduction of the Ethanone Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It is employed in chemical biology research to study its interactions with biological macromolecules and its role in modulating biological pathways.

    Industrial Applications: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular processes such as proliferation, apoptosis, or migration .

Comparison with Similar Compounds

1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-5-12-10-8(9)3-7(14-2)4-11-10/h3-5H,1-2H3,(H,11,12)

InChI Key

JOTQMBNZTLTIPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.